3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

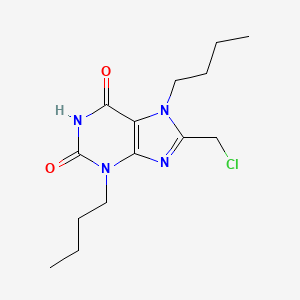

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine derivative characterized by butyl groups at the N3 and N7 positions and a chloromethyl substituent at the C8 position. Its molecular formula is C₁₃H₁₉ClN₄O₂, with a molecular weight of 298.77 g/mol . The compound is commercially available (CAS: 730992-64-0) through suppliers such as Santa Cruz Biotechnology, where it is listed for research applications .

Properties

Molecular Formula |

C14H21ClN4O2 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

3,7-dibutyl-8-(chloromethyl)purine-2,6-dione |

InChI |

InChI=1S/C14H21ClN4O2/c1-3-5-7-18-10(9-15)16-12-11(18)13(20)17-14(21)19(12)8-6-4-2/h3-9H2,1-2H3,(H,17,20,21) |

InChI Key |

DHKXEKFKILYXDM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NC2=C1C(=O)NC(=O)N2CCCC)CCl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The synthesis begins with 3-methyl-3,7-dihydro-purine-2,6-dione (commonly known as a xanthine derivative), which serves as the core scaffold for subsequent modifications. This compound is commercially available or can be synthesized via established methods involving oxidation of uric acid derivatives.

Alkylation of the Purine Core

Objective: Introduce the butyl groups at positions 3 and 7.

Reagents: Butyl halides (e.g., n-butyl bromide or n-butyl chloride), a strong base such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).

-

Dissolve the purine core in NMP under inert atmosphere.

Add excess potassium carbonate to deprotonate the nitrogen atoms.

Introduce an equimolar amount of butyl halide.

Heat the mixture at reflux (~100°C) for several hours, typically 12–24 hours, to facilitate N-alkylation at the desired positions.

Monitor the reaction via thin-layer chromatography (TLC).

Outcome: Formation of 3,7-dibutyl-3,7-dihydro-purine-2,6-dione (compound 7).

Iodination at the 8-Position

Objective: Introduce an iodine atom at the 8-position to serve as a handle for subsequent chloromethylation.

Reagents: N-iodosuccinimide (NIS), acetic acid or DMF as solvent.

-

Dissolve compound 7 in DMF.

Add NIS slowly at room temperature.

Stir the mixture at 0–25°C for 4–8 hours.

The reaction is monitored via TLC or HPLC.

Quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify via column chromatography.

Outcome: Formation of 8-iodo-3,7-dibutyl-purine-2,6-dione .

Chlorination at the 8-Position

Objective: Replace iodine with chlorine to afford the chloromethyl intermediate.

Reagents: N-chlorosuccinimide (NCS), dimethylformamide (DMF) as solvent.

-

Dissolve the iodinated compound in DMF.

Add NCS in equimolar amounts.

Stir at room temperature or slightly elevated temperature (~40°C) for 4–12 hours.

Alternatively, a one-pot process can be employed starting from compound 7, with iodination followed immediately by chlorination.

Purify the chlorinated compound via chromatography.

Outcome: Formation of 8-chloro-3,7-dibutyl-purine-2,6-dione (compound 10).

Chloromethylation at the 8-Position

Objective: Introduce the chloromethyl group at position 8 to obtain the target compound.

Reagents: 2-chloromethyl-4-methylquinazoline (or similar chloromethylating agent), sodium carbonate (Na₂CO₃), and NMP as solvent.

-

Dissolve compound 10 in NMP.

Add sodium carbonate to act as a base.

Introduce 2-chloromethyl-4-methylquinazoline.

Heat the mixture at 80–100°C for 12–24 hours.

Monitor the reaction progress via HPLC.

Purify the final product through recrystallization or chromatography.

Outcome: Formation of 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione .

Summary Data Table

| Step | Reagents | Solvent | Conditions | Yield (%) | Purpose |

|---|---|---|---|---|---|

| Alkylation | Butyl halide, K₂CO₃ | NMP | Reflux (~100°C) | 85–94 | Introduce butyl groups at N-3 and N-7 |

| Iodination | NIS | DMF | 0–25°C | ~91 | Install iodine at position 8 |

| Chlorination | NCS | DMF | 25–40°C | ~83 | Convert iodine to chlorine |

| Chloromethylation | 2-chloromethyl-4-methylquinazoline, Na₂CO₃ | NMP | 80–100°C | 78 | Attach chloromethyl group |

Chemical Reactions Analysis

Types of Reactions

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted purine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine diones, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

Biology: Studied for its potential interactions with nucleic acids and proteins.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Purine-2,6-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Purine-2,6-dione Derivatives

Structural Variations and Implications

a. Alkyl Substituents

- Butyl vs. Smaller Alkyl Groups: The target compound’s N3/N7 butyl groups confer higher lipophilicity compared to analogs with ethyl (e.g., 11b) or methyl substituents (e.g., 8-(ethylamino)-3-methyl). This may enhance membrane permeability but reduce aqueous solubility .

- Branched vs. Linear Chains : Compounds like 11b (isobutyl) and 12 (ethyl-isobutyl dimer) demonstrate how branching influences steric hindrance and metabolic stability .

b. C8 Functionalization

- Chloromethyl (Target) vs. Mercapto/Disulfide: The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, unlike the thiol (-SH) in 11b or disulfide bonds in 4 and 12.

- Amino vs. Halogen Substituents: Analogs like 27 (benzylamino) and CP-8 (bromo) highlight the role of C8 substituents in modulating receptor binding. Amino groups may enhance hydrogen bonding, while halogens favor hydrophobic interactions .

c. Dimeric Structures

Physicochemical Properties

- Solubility : Sulfur-containing analogs (e.g., 3-Methyl-8-(methylsulfanyl) ) exhibit improved solubility compared to the chloromethyl target, which may require formulation adjustments for in vivo studies .

- Stability : The chloromethyl group’s reactivity could lead to instability under basic conditions, whereas disulfide dimers (4 , 12 ) may degrade in reducing environments .

Biological Activity

3,7-Dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione is a compound of interest in pharmaceutical research due to its structural similarities to purines and potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C14H21ClN4O2

- Molecular Weight : 312.8 g/mol

- Structure : The compound features a purine core with alkyl substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve interference with cellular repair processes and apoptosis induction.

Cytotoxicity Studies

- Cell Line Testing : Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines, including colorectal and breast cancer cells. The lethal concentration (LC50) values have been reported in various studies, highlighting its potential as an anti-cancer agent.

- Mechanism of Action : The compound's cytotoxicity may be attributed to its ability to inhibit DNA repair mechanisms in cancer cells. In vitro studies suggest that it induces both sublethal and lethal damage to cellular DNA, leading to apoptosis.

Case Study 1: Colorectal Cancer Treatment

A study assessing the effects of this compound on human colorectal carcinoma cells demonstrated a dose-dependent response. Cells treated with the compound showed a marked reduction in viability and an increase in apoptotic markers.

- Findings :

- Cell Viability Reduction : Significant decrease at concentrations above 10 µg/ml.

- Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed.

Case Study 2: Breast Cancer Cell Lines

Another investigation focused on the effects of this compound on breast cancer cell lines. The results indicated that it not only reduced cell viability but also enhanced the sensitivity of these cells to conventional chemotherapeutic agents.

- Findings :

- Synergistic Effects : When combined with doxorubicin, the compound significantly lowered the effective dose required for cytotoxicity.

- Mechanistic Insights : Enhanced apoptosis was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione, and how can purity be optimized?

- Methodology : Synthesis often involves alkylation of a purine core (e.g., xanthine derivatives) followed by chloromethylation. Key steps include:

- Alkylation : Reacting the purine scaffold with butylating agents (e.g., butyl halides) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO .

- Chloromethylation : Introducing the chloromethyl group via nucleophilic substitution or Friedel-Crafts alkylation, using reagents like chloromethyl methyl ether or formaldehyde/HCl mixtures .

- Purification : Flash chromatography (hexanes/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Monitor yields using HPLC or TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., butyl chains at 3,7-positions and chloromethyl at C8). Peaks for butyl groups typically appear at δ 0.8–1.6 ppm (CH) and δ 1.2–1.8 ppm (CH) .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] calculated for CHClNO: 363.1584) .

- IR : Detect carbonyl stretches (~1650–1700 cm) and C-Cl bonds (~740 cm^{-1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Comparative assays : Replicate studies under standardized conditions (e.g., enzyme inhibition assays using TRPC4/5 channels, as seen in structurally related purines) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., alkyl chain length, chloromethyl position) using analogs from literature (e.g., ).

- Meta-analysis : Cross-reference data from multiple sources (e.g., kinase inhibition vs. nucleotide pathway modulation) to identify context-dependent activity .

Q. What strategies optimize reaction yields for introducing the chloromethyl group at C8?

- Methodology :

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .

- Catalysis : Employ Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance electrophilicity of chloromethylating agents .

- Temperature control : Maintain 40–60°C to balance reactivity and stability of the chloromethyl group .

Q. How does the chloromethyl group influence this compound’s interaction with biological targets?

- Methodology :

- Covalent binding studies : Use mass spectrometry to identify adducts formed with nucleophilic residues (e.g., cysteine thiols in enzymes) .

- Molecular docking : Simulate interactions with targets like TRPC4/5 channels or phosphodiesterases, comparing binding modes with non-chlorinated analogs .

- Kinetic assays : Measure inhibition constants () to assess if chloromethylation enhances potency via irreversible binding .

Data Analysis and Mechanistic Questions

Q. What computational tools are suitable for predicting the stability of this compound under physiological conditions?

- Methodology :

- DFT calculations : Predict degradation pathways (e.g., hydrolysis of the chloromethyl group) using Gaussian or ORCA software .

- Molecular dynamics (MD) : Simulate solvation effects in aqueous buffers to identify vulnerable sites .

- ADMET prediction : Use tools like SwissADME to estimate metabolic stability and plasma protein binding .

Q. How can researchers validate hypothesized metabolic pathways for this compound?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD-butyl groups) to track metabolic cleavage sites .

- Enzyme inhibition assays : Test interactions with CYP450 isoforms (e.g., CYP3A4) to identify major metabolic enzymes .

Contradiction and Reproducibility Guidance

Q. Why might biological activity vary between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to identify disparities .

- Metabolite screening : Compare active metabolites generated in vitro vs. in vivo .

- Dose-response recalibration : Adjust concentrations to account for plasma protein binding or efflux transporter effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.